molecular formula C19H21ClN6O B2772083 1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797586-21-0

1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2772083
CAS RN: 1797586-21-0
M. Wt: 384.87
InChI Key: PIANUXBDDJPYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthetic and Analytical Studies

  • Synthetic Approaches and Spectral Analysis : Research has been conducted on similar piperazine derivatives, focusing on synthetic routes and spectral analysis. For example, the preparation and vibrational spectral analysis (using FT-IR and FT-Raman spectroscopy) of 1-alkyl-1-methylpiperazine-1,4-diium salts, with a focus on understanding their chemical properties and potential energy distributions, highlights foundational work in synthesizing and analyzing compounds with complex structures (Němečková et al., 2015).

Therapeutic Research and Biological Activities

  • Antimicrobial and Anti-Proliferative Activities : The development and evaluation of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, including synthesis from piperazine, have demonstrated significant antimicrobial and anti-proliferative activities. This underscores the potential of structurally complex ureas in therapeutic applications, with specific derivatives showing marked antibacterial activities and promising effects against human tumor cell lines (Al-Mutairi et al., 2019).

  • Inhibition of Soluble Epoxide Hydrolase : A study on 1,3-disubstituted ureas possessing a piperidyl moiety explored their role as inhibitors of human and murine soluble epoxide hydrolase, a target for reducing inflammatory pain. This research identified compounds with significant improvements in pharmacokinetic parameters and demonstrated efficacy in in vivo models, suggesting therapeutic potential in inflammation and pain management (Rose et al., 2010).

Chemical and Material Sciences

  • Corrosion Inhibition : The synthesis and evaluation of urea-derived Mannich bases for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions have shown that these compounds can significantly increase corrosion resistance. This application highlights the utility of urea derivatives in materials science and engineering (Jeeva et al., 2015).

Fundamental Chemical Studies

  • Conformational and Complexation Studies : Research into heterocyclic ureas' synthesis and conformational behavior, particularly regarding their intramolecular and intermolecular hydrogen bonding capabilities, provides insights into their structural dynamics and potential for forming complex structures. These studies are foundational for understanding the chemical behavior of urea derivatives in various environments (Corbin et al., 2001).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIANUXBDDJPYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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